1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan
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Overview
Description
1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family This compound is characterized by a fused ring structure consisting of two benzene rings and a furan ring, with a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan can be synthesized through various methods. One common approach involves the cascade assembly between isatin-derived Morita–Baylis–Hillman carbonates and o-hydroxybenzylideneacetones under the relay catalysis of palladium (Pd(PPh3)4) and a Brønsted base (DBU). This method yields the desired compound with excellent diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions is crucial for achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan: This compound has a similar structure but with a nitro group attached, which can alter its chemical and biological properties.
1,2,3,4-Tetrahydroisoquinoline: Although not a direct analog, this compound shares some structural similarities and is known for its diverse biological activities.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. Its unique properties make it valuable for various scientific and industrial applications.
Properties
CAS No. |
61831-08-1 |
---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-methyl-1,2,3,4-tetrahydrodibenzofuran |
InChI |
InChI=1S/C13H14O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
FEYPSUVGIVXICW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=CC=CC=C3O2 |
Origin of Product |
United States |
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